molecular formula C23H21NO2 B4129644 3-benzyl-3-hydroxy-2-(4-methylbenzyl)-1-isoindolinone

3-benzyl-3-hydroxy-2-(4-methylbenzyl)-1-isoindolinone

Cat. No. B4129644
M. Wt: 343.4 g/mol
InChI Key: SWIQDEUMURMNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-3-hydroxy-2-(4-methylbenzyl)-1-isoindolinone is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the isoindolinone family of compounds, which are known to have a variety of biological activities.

Scientific Research Applications

3-benzyl-3-hydroxy-2-(4-methylbenzyl)-1-isoindolinone has been studied for its potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer. Isoindolinones have been shown to have anti-cancer activity, and 3-benzyl-3-hydroxy-2-(4-methylbenzyl)-1-isoindolinone is no exception. It has been shown to inhibit the growth of cancer cells in vitro and in animal models.

Mechanism of Action

The mechanism of action of 3-benzyl-3-hydroxy-2-(4-methylbenzyl)-1-isoindolinone is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in cell growth and division. This leads to a decrease in the proliferation of cancer cells and may also induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects
Studies have shown that 3-benzyl-3-hydroxy-2-(4-methylbenzyl)-1-isoindolinone has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and HDACs. It also appears to modulate the expression of certain genes that are involved in cell growth and division. In animal models, it has been shown to inhibit the growth of tumors and improve survival rates.

Advantages and Limitations for Lab Experiments

One advantage of using 3-benzyl-3-hydroxy-2-(4-methylbenzyl)-1-isoindolinone in lab experiments is that it is a well-studied compound with a known synthesis method. This makes it easier to obtain and work with in the lab. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are a number of future directions for research on 3-benzyl-3-hydroxy-2-(4-methylbenzyl)-1-isoindolinone. One area of interest is in the development of new drugs for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its safety and efficacy in humans. Other potential applications for this compound include the treatment of other diseases such as neurodegenerative disorders and inflammation. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential drug targets.

properties

IUPAC Name

3-benzyl-3-hydroxy-2-[(4-methylphenyl)methyl]isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-17-11-13-19(14-12-17)16-24-22(25)20-9-5-6-10-21(20)23(24,26)15-18-7-3-2-4-8-18/h2-14,26H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIQDEUMURMNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.